2-[(1-{[1,1'-Biphenyl]-4-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline
Description
2-[(1-{[1,1'-Biphenyl]-4-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline is a quinoxaline derivative featuring a pyrrolidin-3-yloxy group at position 2 of the quinoxaline core. The pyrrolidine nitrogen is further substituted with a biphenyl-4-carbonyl moiety, conferring steric bulk and enhanced lipophilicity.
Properties
IUPAC Name |
(4-phenylphenyl)-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c29-25(20-12-10-19(11-13-20)18-6-2-1-3-7-18)28-15-14-21(17-28)30-24-16-26-22-8-4-5-9-23(22)27-24/h1-13,16,21H,14-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOSVOFXKJJVOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{[1,1’-Biphenyl]-4-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Biphenyl Group: The biphenyl moiety can be introduced through a Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of biphenyl with a halogenated quinoxaline intermediate in the presence of a palladium catalyst.
Attachment of the Pyrrolidine Group: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the quinoxaline intermediate.
Final Coupling: The final step involves the coupling of the biphenyl-pyrrolidine intermediate with the quinoxaline core, often facilitated by an etherification reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[(1-{[1,1’-Biphenyl]-4-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated quinoxaline intermediates with nucleophiles like amines or thiols.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Alcohol derivatives of the original compound.
Substitution: Functionalized quinoxaline derivatives with various substituents.
Scientific Research Applications
2-[(1-{[1,1’-Biphenyl]-4-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(1-{[1,1’-Biphenyl]-4-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its specific structure and functional groups.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation. For example, it may inhibit key enzymes involved in cancer cell proliferation or activate pathways that induce cell death in pathogenic microorganisms.
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
3-Iodo-4-phenylpyrrolo[1,2-a]quinoxaline
- Core Structure: Pyrrolo[1,2-a]quinoxaline fused heterocycle.
- Substituents : Iodo and phenyl groups at positions 3 and 4, respectively.
- Synthesis : Involves iodination via I₂/PTSA or TBAI/TsNHNH₂-TBHP, followed by Suzuki coupling .
- Properties : Lower yield (35–47%) during iodination highlights synthetic challenges. X-ray crystallography confirmed planar geometry, critical for intercalation with DNA or enzyme active sites .
[2-(4-Methoxyphenyl)-3-(4-methoxyphenylimino)pyrrolo[3,4-b]quinoxalin-1-ylidene]propanedinitrile (10d)
- Core Structure: Pyrrolo[3,4-b]quinoxaline with extended conjugation.
- Substituents: Methoxyphenyl and dicyanomethylene groups.
- Properties : High melting point (324–326°C) due to rigid, conjugated structure. IR spectra showed CN (2215 cm⁻¹) and OCH₃ (1250 cm⁻¹) stretches, while ¹H-NMR confirmed aromatic protons (δ 6.8–8.2 ppm) .
- Electronic Effects : Electron-donating methoxy groups contrast with the target compound’s electron-withdrawing biphenyl carbonyl, altering reactivity and binding affinity .
Quinoxaline-2,3-diol (11)
- Core Structure: Simple quinoxaline with diol substituents.
- Substituents : Hydroxyl groups at positions 2 and 3.
- Properties : Lower melting point (287–289°C) and reduced lipophilicity compared to the target compound. IR spectra revealed broad OH stretches (3200–3400 cm⁻¹), suggesting strong hydrogen-bonding capacity .
Physicochemical and Spectral Properties
| Compound | Melting Point (°C) | Key Spectral Features | Lipophilicity (Inferred) |
|---|---|---|---|
| Target Compound | N/A | Expected: Biphenyl carbonyl C=O (1680–1700 cm⁻¹, IR); Quinoxaline aromatic protons (δ 8.0–9.0 ppm, ¹H-NMR) | High (biphenyl group) |
| 3-Iodo-4-phenylpyrrolo[1,2-a]quinoxaline | N/A | Iodo C-I stretch (500–600 cm⁻¹, IR); X-ray-confirmed planar structure | Moderate |
| Compound 10d | 324–326 | CN (2215 cm⁻¹), OCH₃ (1250 cm⁻¹, IR); δ 3.8 ppm (OCH₃, ¹H-NMR) | Moderate-High |
| Quinoxaline-2,3-diol (11) | 287–289 | OH (3200–3400 cm⁻¹, IR); δ 5.2 ppm (OH, ¹H-NMR) | Low |
Biological Activity
2-[(1-{[1,1'-Biphenyl]-4-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer and antimicrobial agent. The compound's structure combines a quinoxaline core with biphenyl and pyrrolidine moieties, which may enhance its interaction with biological targets.
- Molecular Formula : CHNO
- Molecular Weight : 395.5 g/mol
- CAS Number : 2097894-64-7
Synthesis
The synthesis of this compound typically follows these steps:
- Formation of the Quinoxaline Core : This is achieved by condensing o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
- Introduction of the Biphenyl Group : Utilizes Suzuki-Miyaura cross-coupling reactions involving boronic acids.
- Attachment of the Pyrrolidine Group : Achieved through nucleophilic substitution reactions with suitable pyrrolidine derivatives.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
- A549 (lung cancer) : The compound showed a reduction in cell viability, indicating potential as a therapeutic agent.
- Caco-2 (colorectal cancer) : More pronounced effects were observed compared to A549 cells, suggesting selective activity against certain cancer types.
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | Viability Reduction (%) | IC50 (µM) |
|---|---|---|
| A549 | 39.8 | Not specified |
| Caco-2 | 53.1 | Not specified |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against a range of microorganisms, including both bacteria and fungi. The mechanism of action is believed to involve interference with microbial cell wall synthesis and function.
The biological effects of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and microbial growth.
- Signaling Pathways : The compound can modulate pathways such as MAPK/ERK, influencing cell survival and apoptosis.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Anticancer Properties : A study demonstrated that treatment with the compound significantly decreased the viability of Caco-2 cells compared to untreated controls (p < 0.001) .
- Antimicrobial Evaluation : Another investigation reported that derivatives of quinoxaline compounds showed broad-spectrum antimicrobial activity, highlighting the potential for developing new antibiotics based on this scaffold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
